molecular formula C50H58Cl2N12O6S B11932622 1-[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]-N-[7-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]heptyl]piperidine-4-carboxamide

1-[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]-N-[7-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]heptyl]piperidine-4-carboxamide

Cat. No.: B11932622
M. Wt: 1026.0 g/mol
InChI Key: BVXLBDBPQFNJKR-QNGWXLTQSA-N
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Description

1-[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]-N-[7-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]heptyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes multiple functional groups, makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the quinoline and pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the piperidine and other substituents. Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their corresponding alcohols or amines.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of ester or amide bonds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its structure suggests potential interactions with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound may have pharmacological properties, such as anti-inflammatory or anticancer activity, which can be explored in drug development.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and pyrimidine moieties may bind to active sites, inhibiting enzyme activity or modulating receptor function. The presence of multiple functional groups allows for diverse interactions, potentially affecting various biological pathways.

Comparison with Similar Compounds

Similar compounds include other quinoline and pyrimidine derivatives, such as:

  • 1-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)urea
  • 4-(5-chloro-2-methoxyphenyl)-1-methyl-1-phenylsemicarbazide
  • 1-(5-chloro-2-methoxyphenyl)-3-(4-(methylthio)phenyl)urea

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity. The unique combination of functional groups in 1-[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]-N-[7-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]heptyl]piperidine-4-carboxamide makes it distinct and potentially more versatile in its applications.

Properties

Molecular Formula

C50H58Cl2N12O6S

Molecular Weight

1026.0 g/mol

IUPAC Name

1-[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]-N-[7-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]heptyl]piperidine-4-carboxamide

InChI

InChI=1S/C50H58Cl2N12O6S/c1-28-29(2)71-49-42(28)43(31-12-14-34(51)15-13-31)58-37(46-61-60-30(3)64(46)49)25-40(65)54-18-10-8-7-9-11-19-55-47(67)32-16-20-63(21-17-32)50-56-26-36(52)45(59-50)57-35-22-33-23-39(70-27-41(66)53-4)48(68)62(5)44(33)38(24-35)69-6/h12-15,22-24,26,32,37H,7-11,16-21,25,27H2,1-6H3,(H,53,66)(H,54,65)(H,55,67)(H,56,57,59)/t37-/m0/s1

InChI Key

BVXLBDBPQFNJKR-QNGWXLTQSA-N

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCCCNC(=O)C4CCN(CC4)C5=NC=C(C(=N5)NC6=CC(=C7C(=C6)C=C(C(=O)N7C)OCC(=O)NC)OC)Cl)C8=CC=C(C=C8)Cl)C

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCCNC(=O)C4CCN(CC4)C5=NC=C(C(=N5)NC6=CC(=C7C(=C6)C=C(C(=O)N7C)OCC(=O)NC)OC)Cl)C8=CC=C(C=C8)Cl)C

Origin of Product

United States

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